5-[(Tert-butyldimethylsilyl)oxy]pentan-2-one
Overview
Description
5-[(Tert-butyldimethylsilyl)oxy]pentan-2-one is a chemical compound with the molecular formula C11H24O2Si and a molecular weight of 216.4 g/mol . It is commonly used in organic synthesis and research due to its unique properties and reactivity.
Mechanism of Action
Biochemical Pathways
5-[(Tert-butyldimethylsilyl)oxy]pentan-2-one may participate in the synthesis of well-defined mono- and ditelechelic polyphosphazenes . .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, the compound should be stored in an inert atmosphere and under -20°C . These conditions can help maintain the stability of the compound and ensure its efficacy.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(Tert-butyldimethylsilyl)oxy]pentan-2-one typically involves the protection of hydroxyl groups using tert-butyldimethylsilyl chloride. The reaction is carried out in the presence of a base such as imidazole or triethylamine, which facilitates the formation of the silyl ether . The reaction conditions often include anhydrous solvents like dichloromethane to prevent hydrolysis of the silyl ether.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar protection strategies as in laboratory settings. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
5-[(Tert-butyldimethylsilyl)oxy]pentan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The silyl ether group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like halides or alkoxides can be used to substitute the silyl ether group.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted ethers or alcohols.
Scientific Research Applications
5-[(Tert-butyldimethylsilyl)oxy]pentan-2-one has several applications in scientific research:
Chemistry: Used as a protecting group for hydroxyl functionalities in organic synthesis.
Biology: Employed in the synthesis of biologically active molecules and intermediates.
Medicine: Utilized in the development of pharmaceutical compounds and drug synthesis.
Industry: Applied in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
5-(Tert-butyldimethylsilyloxy)-1-pentanol: Similar in structure but with a hydroxyl group instead of a ketone.
2-(Tert-butyldimethylsilyloxy)acetic acid: Contains a carboxylic acid group instead of a ketone.
Uniqueness
5-[(Tert-butyldimethylsilyl)oxy]pentan-2-one is unique due to its ketone functionality combined with the silyl ether group, making it a versatile intermediate in organic synthesis. Its ability to undergo various chemical transformations while protecting sensitive hydroxyl groups sets it apart from other similar compounds.
Properties
IUPAC Name |
5-[tert-butyl(dimethyl)silyl]oxypentan-2-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H24O2Si/c1-10(12)8-7-9-13-14(5,6)11(2,3)4/h7-9H2,1-6H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HYMOZAQHSDGTIS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CCCO[Si](C)(C)C(C)(C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H24O2Si | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.39 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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